molecular formula C12H13N B7824877 3-Methyl-5-phenylpent-2-enenitrile

3-Methyl-5-phenylpent-2-enenitrile

Cat. No.: B7824877
M. Wt: 171.24 g/mol
InChI Key: QELCXXZZKSRBET-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylpent-2-enenitrile is an organic compound with the molecular formula C12H13N It is a nitrile derivative with a pentene backbone, substituted with a phenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenylpent-2-enenitrile can be achieved through several methods. One common approach involves the reaction of 3-methyl-5-phenyl-2-pentenoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia to yield the nitrile compound. The reaction conditions typically involve:

    Temperature: 0-5°C for the initial reaction with thionyl chloride, followed by room temperature for the ammonia treatment.

    Solvent: Dichloromethane or another suitable organic solvent.

    Catalyst: Pyridine or a similar base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenylpent-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

3-Methyl-5-phenylpent-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenylpent-2-enenitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-phenyl-2-pentenenitrile: A structural isomer with different stereochemistry.

    3-Methyl-5-phenylpent-2-enenitrile: Another isomer with a different position of the double bond.

    Citronitril: A related compound with similar functional groups but different substituents.

Uniqueness

This compound is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-methyl-5-phenylpent-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELCXXZZKSRBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC#N)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860654
Record name 3-Methyl-5-phenylpent-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Pentenenitrile, 3-methyl-5-phenyl-, (2Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

93893-89-1, 53243-59-7, 53243-60-0
Record name 3-Methyl-5-phenyl-2-pentenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93893-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentenenitrile, 3-methyl-5-phenyl-, (2Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pentenenitrile, 3-methyl-5-phenyl-, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methyl-5-phenylpent-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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